1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Overview
Description
1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is a complex organic compound with the molecular formula C15H11FN2O2 and a molecular weight of 270.26 g/mol. This compound belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. The presence of the fluorine atom and hydroxyl group on the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Condensation Reaction: The starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and o-phenylenediamine, are subjected to a condensation reaction in the presence of a suitable acid catalyst.
Cyclization: The resulting intermediate undergoes cyclization under controlled temperature and pressure conditions to form the benzodiazepine core structure.
Oxidation: The final step involves the oxidation of the intermediate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving the fluorine atom or hydroxyl group can be carried out using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including binding to specific receptors or enzymes.
Medicine: Investigated for its pharmacological properties, such as sedative or anxiolytic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one exerts its effects involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic properties.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with some overlapping applications in anxiety treatment.
Uniqueness: 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one is unique due to its specific fluorine and hydroxyl substitutions, which may confer different pharmacological properties compared to other benzodiazepines.
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHDLXJLIJMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425402 | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-09-3 | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.